molecular formula C12H22N4 B14129686 2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine CAS No. 1197234-41-5

2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine

Cat. No.: B14129686
CAS No.: 1197234-41-5
M. Wt: 222.33 g/mol
InChI Key: TZNNEOLHPHZQRJ-UHFFFAOYSA-N
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Description

2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine is a chemical compound that features a pyrazole ring substituted with a methyl group and an ethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Substitution with methyl and ethyl groups: The pyrazole ring is then alkylated using methyl iodide and ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment to the pyrrolidine ring: The alkylated pyrazole is then reacted with 2-bromoethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
  • 3,5-Dimethyl-1H-pyrazole derivatives

Uniqueness

2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine rings. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1197234-41-5

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

2-[2-[1-(3-methylpyrazol-1-yl)ethyl]pyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C12H22N4/c1-10-5-8-16(14-10)11(2)12-4-3-7-15(12)9-6-13/h5,8,11-12H,3-4,6-7,9,13H2,1-2H3

InChI Key

TZNNEOLHPHZQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(C)C2CCCN2CCN

Origin of Product

United States

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